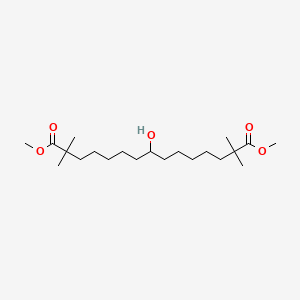![molecular formula C13H8F3N3O B13860976 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at the 6-position and a trifluoromethyl group at the 2-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl substituents. The key steps include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent to introduce formyl groups at specific positions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with the pyrrolo[3,2-d]pyrimidine core in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to improve the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated or hydrogenated products
科学研究应用
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs), which play crucial roles in cell cycle regulation and DNA repair . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
相似化合物的比较
6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol can be compared with other similar compounds, such as:
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure but with a pyrazole ring instead of a pyrrole ring, leading to different biological activities and applications.
Thieno[2,3-d]pyrimidine Derivatives: These compounds contain a thiophene ring fused to the pyrimidine core, which can alter their electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C13H8F3N3O |
|---|---|
分子量 |
279.22 g/mol |
IUPAC 名称 |
6-phenyl-2-(trifluoromethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)12-18-9-6-8(7-4-2-1-3-5-7)17-10(9)11(20)19-12/h1-6,17H,(H,18,19,20) |
InChI 键 |
RRJMDQDFUUDNCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


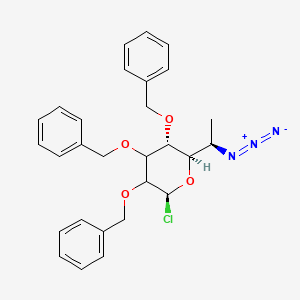
![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)
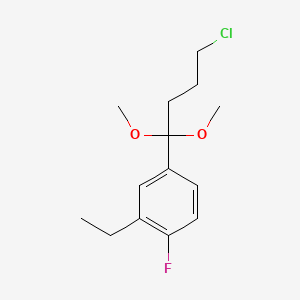
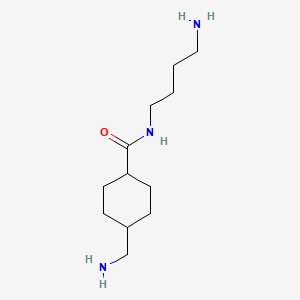
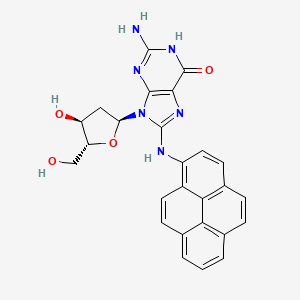
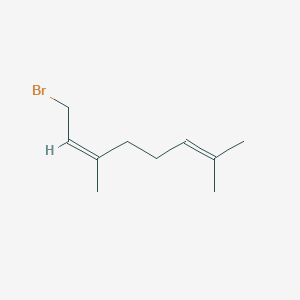
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)

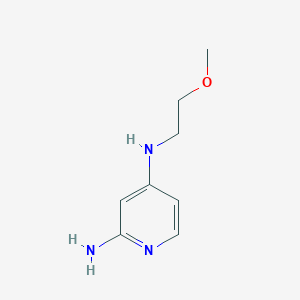
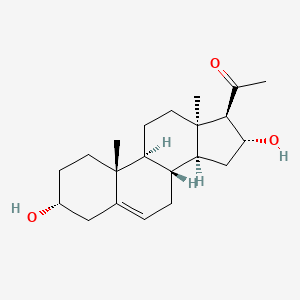
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)


